Regioisomeric Reactivity: THP-2-yl vs. THP-4-yl
The THP-2-ylmethoxy group provides a distinct steric and electronic environment around the pyrimidine C2–O bond. In the 2-yl isomer, the ether oxygen resides on a chiral carbon directly adjacent to the ring oxygen, enabling potential metal-chelation-assisted reactivity that is structurally impossible in the 4-yl regioisomer . While no published head-to-head kinetic study exists for this specific compound pair on Suzuki-Miyaura coupling, the conformational restriction imposed by the 2-yl linkage is documented to influence the rate and regioselectivity of Pd-catalyzed reactions on analogous pyrimidine scaffolds [1].
THP-4-yl: monodentate only
| Evidence Dimension | Chelating ability of alkoxy substituent in Pd-catalyzed cross-coupling |
|---|---|
| Target Compound Data | THP-2-ylmethoxy: ether oxygen proximal to ring O; potential bidentate chelation |
| Comparator Or Baseline | THP-4-ylmethoxy: ether oxygen distal to ring O; monodentate only |
| Quantified Difference | No direct quantitative data available for this compound pair |
| Conditions | Inferred from Pd-catalyzed Suzuki coupling on related 2-alkoxypyrimidines |
Why This Matters
For teams designing synthetic routes, the THP-2-yl isomer may enable catalytic pathways or selectivity profiles not accessible with the 4-yl isomer, directly affecting yield and purity of downstream kinase inhibitor candidates.
- [1] Munikrishnappa, C. S., Suresh Kumar, G. V., Bhandare, R. R., & Shaik, A. B. Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4), 103054 (2021). View Source
